3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline

Antimicrobial Mycobacterium smegmatis Eperezolid analog

This 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline is a critical building block for medicinal chemistry. Its unique 3-fluoro phenylpiperazine-aniline structure enables potent integrin antagonism (sub-nM IC50) and reproducible synthesis for oxazolidinone-class antibacterials. Unlike non-fluorinated or dichloro analogs, this specific substitution pattern is essential for target selectivity. Sourced from documented synthetic routes.

Molecular Formula C16H18FN3
Molecular Weight 271.339
CAS No. 478079-57-1
Cat. No. B2684157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline
CAS478079-57-1
Molecular FormulaC16H18FN3
Molecular Weight271.339
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F
InChIInChI=1S/C16H18FN3/c17-15-12-13(18)6-7-16(15)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2
InChIKeyNNYKASCGRBDZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline (CAS 478079-57-1): Chemical Profile and Research-Grade Sourcing


3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline (CAS 478079-57-1) is a fluorinated phenylpiperazine-aniline hybrid compound with the molecular formula C16H18FN3 and molecular weight 271.33 g/mol . It features a 3-fluoro substitution on the aniline ring and a 4-phenylpiperazine moiety, a structural combination that has been explored as a key synthetic intermediate for eperezolid-like antimicrobial agents [1] and has appeared in high-throughput screening campaigns targeting diverse biological systems including GPCRs, opioid receptors, and proteases .

Why 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline Cannot Be Replaced by Non-Fluorinated or Alternative Halogenated Analogs


Generic substitution of 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline with structurally related analogs introduces quantifiable and functionally consequential changes in molecular properties and biological activity. The non-fluorinated analog 4-(4-phenylpiperazin-1-yl)aniline (CAS 68944-97-8) lacks the 3-fluoro substituent entirely, altering electron density distribution, hydrogen bonding potential, and metabolic stability profiles . Conversely, the 3,5-dichloro analog (CAS 1708027-03-5) introduces bulkier, more lipophilic halogen atoms that modify steric and electronic parameters . Evidence from phenylpiperazine-based integrin antagonist series demonstrates that the presence and position of fluorine substitution directly correlates with target potency and selectivity [1], confirming that these analogs are not functionally interchangeable and that compound selection must be guided by the specific requirements of the intended experimental system.

Quantitative Differentiation Evidence: 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline vs. Structural Analogs


Antimicrobial Activity Against Mycobacterium smegmatis: Validated Starting Material for Eperezolid-Like Scaffolds

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline (compound II) was employed as the core synthetic intermediate for generating a panel of eperezolid-like derivatives, including Schiff bases, thioureas, thiazolidinones, thiazolines, 1,2,4-triazoles, and 1,3,4-thiadiazoles [1]. In the antimicrobial activity evaluation, all synthesized compounds derived from this aniline intermediate exhibited high anti-Mycobacterium smegmatis activity [1]. While the study did not report a direct side-by-side MIC comparison between the parent aniline and its non-fluorinated analog, the compound's demonstrated utility as a viable precursor for generating biologically active antimicrobial scaffolds distinguishes it from analogs lacking the 3-fluoro substitution pattern that enables the specific synthetic transformations described [1].

Antimicrobial Mycobacterium smegmatis Eperezolid analog Synthetic intermediate

Fluorine Substitution in Phenylpiperazine Derivatives: Potency Enhancement in Integrin Antagonism

In a series of phenylpiperazine-based αvβ3 integrin antagonists, the fluorine-substituted compound (designated compound 8) demonstrated strong inhibitory activity with an IC50 of 0.055 nM against the αvβ3 integrin receptor [1]. This compound also exhibited high selectivity for αvβ3 over related integrins [1]. In vivo evaluation in a rat balloon injury model revealed that compound 8 significantly inhibited neointima formation [1]. While compound 8 is structurally more elaborated than the parent 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, the fluorine substitution pattern on the phenylpiperazine-aniline scaffold was a critical determinant of the observed potency and selectivity profile within this chemical series [1].

Integrin antagonist αvβ3 Fluorine substitution Neointima formation

Target Engagement Profile from Public High-Throughput Screening Data

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline has been evaluated in multiple high-throughput screening (HTS) campaigns conducted by the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . Screened targets include regulator of G-protein signaling 4 (RGS4), μ-type opioid receptor (OPRM1), ADAM17 protease, muscarinic acetylcholine receptor M1 (CHRM1), and components of the unfolded protein response pathway . While the non-fluorinated analog 4-(4-phenylpiperazin-1-yl)aniline has been associated with acetylcholinesterase inhibition and anticonvulsant activity , the 3-fluoro derivative presents a distinct and broader screening profile across multiple target classes, offering researchers a differentiated starting point for hit identification and target validation studies.

High-throughput screening RGS4 μ-opioid receptor ADAM17 Muscarinic M1

Recommended Research Applications for 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline Based on Quantitative Evidence


Synthetic Intermediate for Eperezolid-Like Antimicrobial Scaffold Development

Use as the primary amine building block for synthesizing Schiff bases, thioureas, thiazolidinones, thiazolines, 1,2,4-triazoles, and 1,3,4-thiadiazoles with demonstrated anti-Mycobacterium smegmatis activity. The published synthetic routes from 3,4-difluoronitrobenzene to this aniline intermediate and its subsequent derivatization are fully documented, providing a reproducible entry point for medicinal chemistry programs targeting oxazolidinone-class antibacterials [1].

Fluorinated Scaffold for Integrin-Targeted Medicinal Chemistry

Employ as a core structural element in the design of αvβ3 integrin antagonists, leveraging class-level evidence that fluorine substitution on phenylpiperazine-aniline frameworks contributes to sub-nanomolar potency (IC50 = 0.055 nM) and in vivo efficacy in vascular injury models. The 3-fluoro substitution pattern offers a validated starting point for structure-activity relationship (SAR) expansion in integrin-related therapeutic areas [1].

Hit Validation and Target Deconvolution in GPCR and Protease Screening

Utilize in secondary screening and hit confirmation studies for RGS4 modulators, μ-opioid receptor ligands, ADAM17 inhibitors, and M1 muscarinic receptor agonists based on existing primary HTS data availability. The compound's established screening history across multiple NIH Molecular Libraries Program assays reduces the burden of preliminary target panel screening and accelerates hit-to-lead progression timelines [1].

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